Cas no 84029-42-5 (Benzene,1-methyl-2,?-dinitro- (9CI))
84029-42-5 structure
Product Name:Benzene,1-methyl-2,?-dinitro- (9CI)
CAS-nummer:84029-42-5
MF:C7H6N2O4
MW:182.133541584015
CID:725528
PubChem ID:8461
Update Time:2025-04-19
Benzene,1-methyl-2,?-dinitro- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene,1-methyl-2,?-dinitro- (9CI)
- 2,-dinitrotoluene
- 6-Methyl-1,3-dinitrobenzene
- AKOS003273098
- 2,4-Dinitrotoluol
- 2,4-Dinitrotoluene, practical grade
- 2,4-DINITROTOLUENE [IARC]
- 2,4-Dinitrotoluene, certified reference material, TraceCERT(R)
- 1326-41-6
- NSC 7194
- NCGC00254317-01
- CAS-121-14-2
- RCRA waste no. U105
- D0856
- HSDB 1144
- NS00009261
- 121-14-2
- InChI=1/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H
- DINITRO-1-METHYLBENZENE, 2,4-
- C91637
- Q416626
- Dinitrotoluol
- CHEMBL259865
- NCGC00091755-03
- Tox21_300493
- 2,4-Dinitro-1-methylbenzene
- SCHEMBL48806
- NCGC00091755-04
- Benzene, 1-methyl-2,4-dinitro-, sulfurized
- CCRIS 268
- EINECS 281-716-2
- 2,4-Dinitrotoluene (containing 1.0-1.5% 2,6-dinitrotoluene)
- MFCD00007172
- NCGC00091755-01
- 84029-42-5
- 2,4-Dinitrotoluene 100 microg/mL in Acetonitrile
- 4-Methyl-1,3-dinitrobenzene
- 2,4-Dinitrotoluene, 97%
- RCRA waste number U105
- 2,4-DINITROTOLUENE [HSDB]
- FT-0608046
- EN300-19638
- CHEBI:920
- Toluene, 2,4-dinitro-
- 2,4-Dinitrotoluene, analytical standard
- 2,4-dinitro-toluene
- AI3-15342
- Benzene,methyldinitro-
- WLN: WNR B1 ENW
- Tox21_201784
- AE-562/40879347
- 6741D310ED
- DTXCID60529
- 2,4-Dinitromethylbenzene
- NCI-C01865
- SGCUT00009
- 2,4-DNT
- EINECS 215-422-2
- UNII-6741D310ED
- NCGC00259333-01
- to_000001
- NSC7194
- DNT
- 2,4-DINITROTOLUENE
- NSC-7194
- DTXSID0020529
- Benzene, 1-methyl-2,4-dinitro-
- FT-0610215
- 1-Methyl-2,4-dinitrobenzene
- EINECS 204-450-0
- 2,4-Dinitrotoluene (containing 0.5% 2,6-dinitrotoluene)
- 2,4-Dinitrotoluene 1000 microg/mL in Methanol
- Q-200190
- NCGC00091755-02
-
- Inchi: 1S/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3
- InChI-sleutel: RMBFBMJGBANMMK-UHFFFAOYSA-N
- LACHT: [O-][N+](C1C=C(C=CC=1C)[N+](=O)[O-])=O
Berekende eigenschappen
- Exacte massa: 182.03275668g/mol
- Monoisotopische massa: 182.03275668g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 0
- Complexiteit: 220
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2
- Topologisch pooloppervlak: 91.6Ų
Experimentele eigenschappen
- Dichtheid: 6.27 (NTP, 1992) (Relative to Air)
- Smeltpunt: 153 to 158 °F (NTP, 1992)
- Kookpunt: 572 °F at 760 mm Hg (Decomposes) (NTP, 1992)
- Vlampunt: 405 °F (NTP, 1992)
- Brekindex: Index of refraction: 1.442
- LogboekP: log Kow = 1.98
Benzene,1-methyl-2,?-dinitro- (9CI) Gerelateerde literatuur
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Yanyun Wang,Huijun Ma,Galong Li,Fei Gao,Mingli Peng,Hai Ming Fan Nanoscale Horiz., 2019,4, 1450-1459
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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